(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Description
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a chiral aromatic ether derivative with a molecular formula of C₁₇H₂₇IO₃ and a molecular weight of 406.30 g/mol. It features a stereogenic center at the C2 position of the butyl chain (R-configuration), a methoxy group at position 1, and a 3-methoxypropoxy substituent at position 2 of the benzene ring. The iodomethyl group on the branched alkyl chain renders it highly reactive in nucleophilic substitution reactions, making it a critical intermediate in pharmaceutical synthesis .
This compound is prominently used in the production of Aliskiren, a renin inhibitor for hypertension treatment. Its role involves serving as a precursor in stereoselective reactions, where the iodine atom acts as a leaving group for subsequent functionalization .
Properties
IUPAC Name |
4-[(2R)-2-(iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27IO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYWHLPBYQFEJU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470337 | |
| Record name | (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900811-38-3 | |
| Record name | 4-[(2R)-2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900811-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxypropoxy)-4-[(R)-2-(iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a benzene derivative and introduce the iodomethyl group through a halogenation reaction. The methoxy and methoxypropoxy groups can be added through etherification reactions using appropriate alcohols and alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its unique structure, which may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that the iodomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting cancer cell proliferation .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Material Science
The compound's solubility and reactivity make it a candidate for use in developing new materials:
- Polymer Chemistry : Its functional groups can be utilized to synthesize polymers with specific properties, enhancing material performance in various applications .
- Nanotechnology : The ability to modify surfaces at the molecular level opens avenues for creating nanostructures with tailored functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Investigated the effects of (R)-4-(2-(iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene on cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations. |
| Study 2 | Neuroprotection | Explored the neuroprotective effects in animal models of neurodegeneration. The compound showed a reduction in oxidative stress markers, suggesting potential therapeutic benefits. |
| Study 3 | Polymer Development | Developed a new polymer using this compound as a precursor. The resulting material exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. |
Mechanism of Action
The mechanism of action of ®-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy and methoxypropoxy groups can influence the compound’s solubility and ability to cross biological membranes, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of halogenated benzyl ether derivatives, differing primarily in the halogen substituent (chlorine, bromine, or iodine) on the methyl group of the butyl chain. Below is a detailed comparison with its closest analogs:
Structural and Molecular Comparison
Reactivity and Stability
- Nucleophilic Substitution Reactivity :
The C–I bond has the lowest bond dissociation energy (≈234 kJ/mol) compared to C–Br (≈285 kJ/mol) and C–Cl (≈327 kJ/mol), making the iodo derivative the most reactive in SN2 reactions. This property is exploited in Aliskiren synthesis, where halogen displacement is required . - Stability :
Iodo compounds are generally less stable than chloro or bromo analogs due to iodine’s susceptibility to oxidation and photodegradation. This necessitates stringent storage conditions (e.g., dark, low temperatures) .
Commercial Availability
- Iodo Derivative :
Supplied by Nantong Nuotai Biopharmaceutical (China) as a custom-synthesized intermediate, typically in milligram to gram quantities . - Chloro Derivative: Available from CymitQuimica (Spain) and Herbene Biological Technology (China) at prices varying by scale (e.g., €480.00/g for research-grade material) .
- Bromo Derivative :
Sold by Aladdin Scientific and Dayang Chem (China) with purity ≥96%, priced at ~$300/10 mg for high-purity batches .
Research Findings and Practical Considerations
- Metabolic Pathways :
identifies metabolites like 5-CA-2-HM-MCBX , which share structural motifs (e.g., methoxypropoxybenzene) but are distinct from the halogenated intermediates discussed here. This suggests divergent metabolic fates for the parent drug versus its synthesis intermediates . - Synthetic Challenges : The iodo derivative’s sensitivity requires inert atmospheres and low temperatures during handling. In contrast, bromo and chloro analogs are more robust, enabling broader industrial use .
Biological Activity
(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene, with the molecular formula C17H27IO3 and a molecular weight of approximately 406.3 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in pharmaceuticals and chemical synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the reaction of appropriate precursors under controlled conditions to introduce the iodomethyl group and methoxypropoxy moieties. The following table summarizes the key steps involved in its synthesis:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2-(3-Methoxypropoxy)-4-bromomethyl-1-methoxybenzene | Sodium iodide in acetone at room temperature | This compound |
| 2 | Various organic solvents | Multi-step reactions | Final product with high purity |
Structural Characteristics
The unique structure of this compound includes an iodomethyl group that may impart distinct chemical reactivity and biological properties compared to its analogs. The presence of methoxy and propoxy groups enhances its solubility and potential interactions with biological targets.
Antiproliferative Activity
Research on similar compounds suggests potential antiproliferative effects against various cancer cell lines. For instance, studies have shown that structurally related compounds exhibit significant inhibition of cell growth in cancer models, such as:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO | HT-29 | <100 |
| PIB-SO | M21 | <100 |
| PIB-SO | MCF7 | <100 |
These findings indicate that modifications in the molecular structure can lead to enhanced biological activity, particularly in targeting cancer cells.
The mechanism by which similar compounds exert their antiproliferative effects often involves disruption of microtubule dynamics, leading to cell cycle arrest. For example, studies have shown that certain derivatives bind to the colchicine-binding site on β-tubulin, disrupting cytoskeleton integrity and inducing apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the biological potential of iodomethyl-substituted compounds:
- Study on Angiogenesis Inhibition : Compounds similar to this compound were evaluated in chick chorioallantoic membrane assays, demonstrating significant inhibition of angiogenesis and tumor growth comparable to established agents like combretastatin A-4 .
- Cell Cycle Analysis : Research involving cell cycle progression indicated that certain derivatives caused a significant increase in cells arrested at the G2/M phase, suggesting a potent mechanism for inducing cell death .
Q & A
Basic: What are the recommended methods for synthesizing (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene?
Methodological Answer:
Synthesis typically involves multi-step protocols with regioselective functionalization. For example:
- Nucleophilic substitution : Use propargyl bromide and potassium carbonate (K₂CO₃) to introduce alkynyl groups, as demonstrated in analogous methoxybenzene derivatives .
- Photoredox catalysis : Optimize yields (e.g., 55% in a related compound) using cesium-based catalysts (e.g., cesium (1-(4-methoxyphenyl)-2-methylpropan-2-yl)oxy-2-oxoacetate) and 4CzIPN as a photocatalyst under degassed CH₂Cl₂ .
- Purification : Column chromatography (SiO₂, pentane:EtOAc gradients) effectively isolates the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve methoxy (δ ~3.3–3.8 ppm), iodomethyl (δ ~2.5–3.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Cross-validate with DEPT/HSQC for structural confirmation .
- FT-IR : Identify alkynyl stretches (~2,125 cm⁻¹) and methoxy C-O bonds (~1,250 cm⁻¹) .
- X-ray crystallography : Confirm stereochemistry (R-configuration) and molecular packing, as shown for structurally similar benzimidazoles .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent iodomethyl degradation .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent iodide release .
Advanced: How can reaction yields be optimized for the iodomethyl-substituted intermediate?
Methodological Answer:
- Catalyst screening : Test photoredox catalysts (e.g., 4CzIPN vs. Ir-based) to enhance cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, CH₃CN) versus CH₂Cl₂ for iodomethyl stability .
- Stoichiometry : Optimize excess reagents (e.g., 1.5 equivalents of PhEBX) to drive sluggish substitutions .
Advanced: How to resolve discrepancies in observed vs. predicted NMR shifts?
Methodological Answer:
- Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra and identify conformational artifacts .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., deiodinated analogs) that distort integration ratios .
- Dynamic effects : Analyze variable-temperature NMR to assess rotational barriers in methoxypropoxy chains .
Advanced: What computational strategies predict regioselectivity in methoxybenzene derivatives?
Methodological Answer:
- DFT-based Fukui indices : Identify nucleophilic/electrophilic sites on the aromatic ring to guide functionalization .
- Molecular docking : Study steric effects of the 3-methylbutyl group on iodomethyl reactivity .
- MD simulations : Model solvent accessibility of the methoxypropoxy chain to rationalize reaction pathways .
Advanced: How to design stability studies under varying conditions?
Methodological Answer:
- Forced degradation : Expose to UV light (λ = 254 nm), heat (40–60°C), and acidic/basic buffers (pH 1–13) .
- Analytical monitoring : Track iodide release via ion chromatography and quantify parent compound loss via UPLC-PDA .
- Kinetic modeling : Derive Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies improve regioselective alkylation of the benzene core?
Methodological Answer:
- Directing groups : Utilize methoxy groups at C-1 and C-2 to steer electrophilic substitution to C-4 .
- Steric control : Leverage the bulky 3-methylbutyl group to block undesired iodomethyl addition at adjacent positions .
- Transition-metal catalysis : Screen Pd/Cu systems for cross-coupling selectivity in polyether analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
